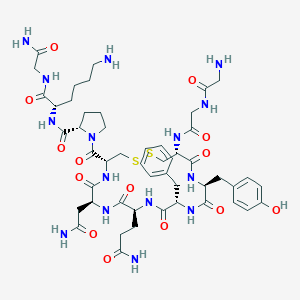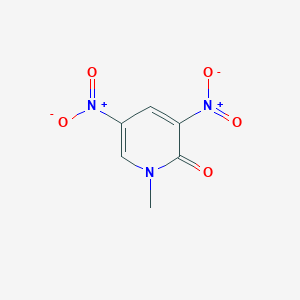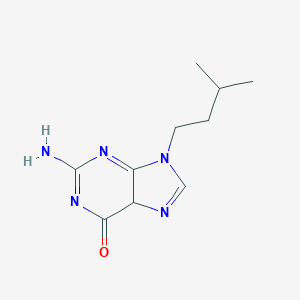
2-amino-9-isopentyl-5H-purin-6(9H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-9-isopentyl-5H-purin-6(9H)-one, also known as AIP, is a purine analog that has been widely used in scientific research due to its ability to inhibit protein-protein interactions. AIP has been shown to be an effective inhibitor of the histidine kinase CheA, which is involved in bacterial chemotaxis.
Mécanisme D'action
2-amino-9-isopentyl-5H-purin-6(9H)-one inhibits the histidine kinase CheA by binding to its active site and preventing its autophosphorylation. This leads to a disruption of the chemotactic signaling pathway in bacteria, which ultimately affects bacterial behavior.
Effets Biochimiques Et Physiologiques
2-amino-9-isopentyl-5H-purin-6(9H)-one has been shown to affect the behavior of bacteria by disrupting their chemotactic signaling pathway. This disruption can lead to a decrease in bacterial motility and a reduction in biofilm formation. Additionally, 2-amino-9-isopentyl-5H-purin-6(9H)-one has been shown to have an effect on the expression of certain genes in bacteria, suggesting that it may have broader effects on bacterial physiology.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-amino-9-isopentyl-5H-purin-6(9H)-one in lab experiments is its specificity for the histidine kinase CheA. This allows researchers to selectively target this protein and study its role in bacterial chemotaxis. However, one limitation of using 2-amino-9-isopentyl-5H-purin-6(9H)-one is its potential toxicity to cells. Careful dosing and monitoring is required to ensure that 2-amino-9-isopentyl-5H-purin-6(9H)-one does not have unintended effects on bacterial growth or survival.
Orientations Futures
There are several future directions for the use of 2-amino-9-isopentyl-5H-purin-6(9H)-one in scientific research. One area of interest is the development of new analogs of 2-amino-9-isopentyl-5H-purin-6(9H)-one that may have improved specificity or potency. Additionally, 2-amino-9-isopentyl-5H-purin-6(9H)-one could be used in combination with other inhibitors to study the interactions between different components of the chemotactic signaling pathway. Finally, 2-amino-9-isopentyl-5H-purin-6(9H)-one could be used in the development of new antibacterial agents that target bacterial chemotaxis.
Méthodes De Synthèse
The synthesis of 2-amino-9-isopentyl-5H-purin-6(9H)-one involves the condensation of 6-chloropurine with isopentenylamine in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with sodium hydride and methyl iodide to form the final product, 2-amino-9-isopentyl-5H-purin-6(9H)-one.
Applications De Recherche Scientifique
2-amino-9-isopentyl-5H-purin-6(9H)-one has been used in a variety of scientific research applications, including the study of bacterial chemotaxis, quorum sensing, and biofilm formation. 2-amino-9-isopentyl-5H-purin-6(9H)-one has been shown to inhibit the histidine kinase CheA, which is involved in the chemotactic signaling pathway in bacteria. This inhibition leads to a disruption of bacterial chemotaxis, making 2-amino-9-isopentyl-5H-purin-6(9H)-one a useful tool for studying this process.
Propriétés
IUPAC Name |
2-amino-9-(3-methylbutyl)-5H-purin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O/c1-6(2)3-4-15-5-12-7-8(15)13-10(11)14-9(7)16/h5-7H,3-4H2,1-2H3,(H2,11,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCGCSSRDBBOEJP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C=NC2C1=NC(=NC2=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-9-isopentyl-5H-purin-6(9H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

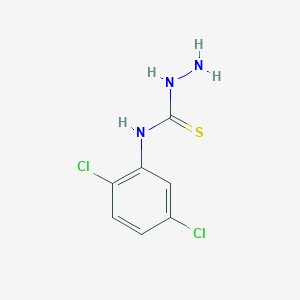
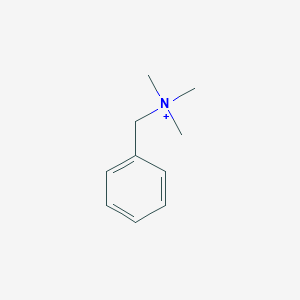

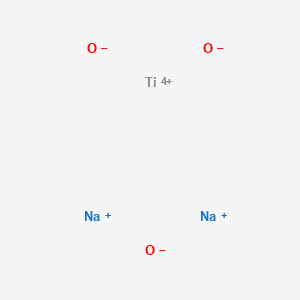
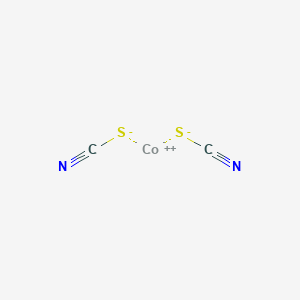
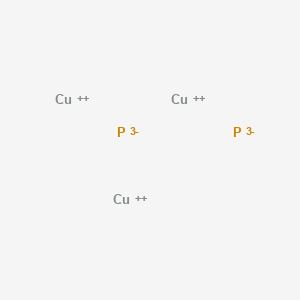
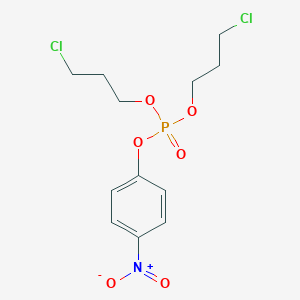
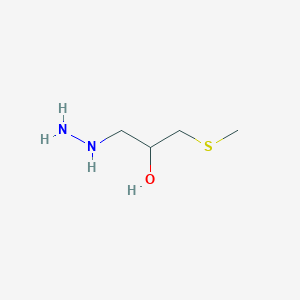
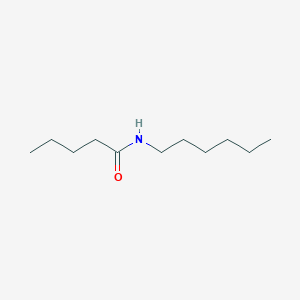
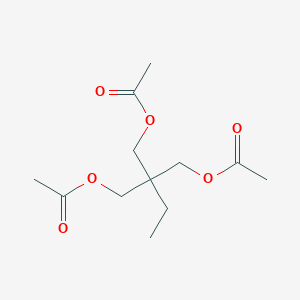

![2-anilino-6H-thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B79747.png)
